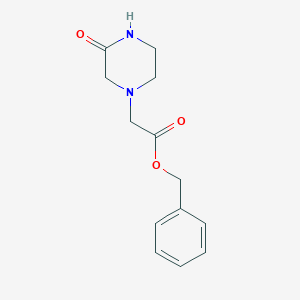
Benzyl (3-oxo-1-piperazinyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-oxo-1-piperazinyl)acetate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol It is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with an oxo group and an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-oxo-1-piperazinyl)acetate typically involves the reaction of benzyl chloroacetate with 3-oxo-1-piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Benzyl (3-oxo-1-piperazinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Benzyl (3-oxo-1-piperazinyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of Benzyl (3-oxo-1-piperazinyl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Benzyl (3-oxo-2-piperazinyl)acetate
- Benzyl (3-oxo-4-piperazinyl)acetate
- Benzyl (3-oxo-1-pyrrolidinyl)acetate
Uniqueness
Benzyl (3-oxo-1-piperazinyl)acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
benzyl 2-(3-oxopiperazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12-8-15(7-6-14-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFYLZCZUDCRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide](/img/structure/B2836797.png)
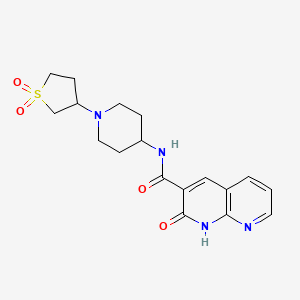
![1-(3-Fluorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea](/img/structure/B2836802.png)
![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione](/img/structure/B2836804.png)
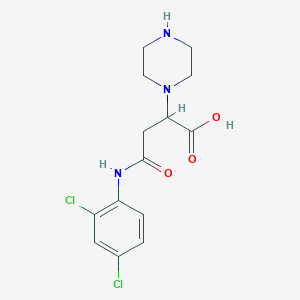
![N-[2-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2836806.png)
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2836810.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)
![4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2836813.png)
![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)
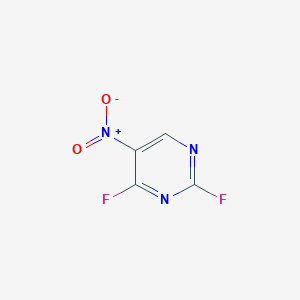
![3-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2836816.png)
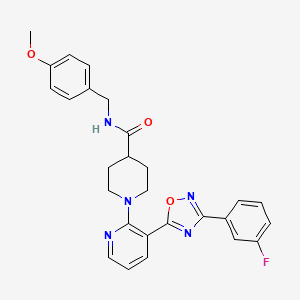
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)
